molecular formula C11H9N3O2 B14869259 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14869259
M. Wt: 215.21 g/mol
InChI Key: SWIAZVYBDHVVDK-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a pyridinyl group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of pyridin-4-ylamine with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridinyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.

Major Products

    Oxidation: this compound can be converted to 2-carboxy-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid.

    Reduction: The reduction of the carboxylic acid group yields 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-methanol.

Scientific Research Applications

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carboxylic acid.

    Pyridin-4-ylamine: Another precursor used in the synthesis.

    2-Methyl-6-(pyridin-4-yl)pyrimidine: A related compound without the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a pyridinyl and a pyrimidine ring, along with a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-methyl-6-pyridin-4-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-13-9(6-10(14-7)11(15)16)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16)

InChI Key

SWIAZVYBDHVVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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